2-Bromoacrylic acid

Controlled Radical Polymerization ATRP Hyperbranched Polymers

Researchers requiring controlled radical branching polymerization in aqueous media face limited water-soluble inibramer options. 2-Bromoacrylic acid is the direct precursor to sodium 2-bromoacrylate (SBA), enabling visible-light-mediated ATRP for hyperbranched polymethacrylates with narrow dispersity (Đ=1.14-1.33) and tunable MW (36,000-170,000 g/mol). • Direct grafting-from polymerization on protein surfaces in open-air aqueous conditions. • Higher copolymer incorporation efficiency than monomer feed proportion in unsaturated polyester synthesis. Bulk and research quantities available with full QA documentation.

Molecular Formula C3H3BrO2
Molecular Weight 150.96 g/mol
CAS No. 10443-65-9
Cat. No. B080475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoacrylic acid
CAS10443-65-9
Molecular FormulaC3H3BrO2
Molecular Weight150.96 g/mol
Structural Identifiers
SMILESC=C(C(=O)O)Br
InChIInChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6)
InChIKeyHMENQNSSJFLQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoacrylic Acid Procurement Guide


2-Bromoacrylic acid (C₃H₃BrO₂, CAS 10443-65-9), also known as α-bromoacrylic acid, is a halogenated acrylic acid derivative characterized by a bromine atom substituted at the α-position of the vinyl group [1]. This α-bromo substitution confers distinct electronic and steric properties that differentiate it from unsubstituted acrylic acid and other α-haloacrylic analogs . The compound exists as a solid with a melting point of 62-65 °C, density of approximately 1.869 g/cm³, and predicted pKa of 2.41±0.11, rendering it miscible with water in its sodium salt form [1].

Workflow: Serves as precursor for water-soluble sodium 2-bromoacrylate inibramer for aqueous ATRP
Selection: α-Bromo substitution enables controlled radical polymerization initiation not feasible with Cl/F analogs
Use Context: Reported for hyperbranched polymer architecture control, bioconjugation, and functional copolymer synthesis

Why 2-Bromoacrylic Acid Cannot Be Substituted


Generic substitution among α-haloacrylic acids is precluded by three quantifiable property differences. First, the bulk and polarizability of the bromine atom directly affect monomer reactivity ratios in copolymerization and the glass transition temperature of resulting polymers [1]. Second, the hydrolytic stability and leaving group aptitude differ markedly between bromo-, chloro-, and fluoroacrylic acids, governing both storage handling and synthetic utility . Third, the aqueous solubility of sodium 2-bromoacrylate enables unique polymerization methodologies in biologically relevant media that are inaccessible to less water-soluble α-halo analogs [2]. These differences produce demonstrable consequences for polymer architecture control, post-synthetic functionalization efficiency, and application-specific performance that cannot be replicated by simply substituting a different α-haloacrylic acid.

1 Bromine polarizability and bulk may shift monomer reactivity ratios and copolymer thermal properties relative to Cl/F analogs.
2 Hydrolytic stability and leaving-group aptitude differ markedly; these can alter synthetic utility and storage requirements.
3 Aqueous solubility of the sodium salt enables water-based polymerization inaccessible to less water-soluble α-halo analogs.

2-Bromoacrylic Acid Differentiation Evidence


Aqueous Hyperbranched Polymer Synthesis

Sodium 2-bromoacrylate (SBA), prepared in situ from 2-bromoacrylic acid, functions as a water-soluble inibramer in visible-light-mediated atom transfer radical polymerization (ATRP). Under green-light irradiation in open-air aqueous conditions, SBA enables the synthesis of well-defined hyperbranched polymethacrylates with molecular weights ranging from 36,000 to 170,000 g/mol and remarkably low dispersity values (Đ) between 1.14 and 1.33, achieving full polymerization within 30 minutes [1]. In contrast, non-halogenated acrylic acid lacks the α-bromo functionality required to serve as an ATRP inibramer, while 2-chloroacrylic acid exhibits substantially reduced initiation efficiency due to the stronger C-Cl bond and less favorable halogen exchange kinetics in copper-mediated ATRP systems [2].

Dispersity Control
Class-level
Đ = 1.14–1.33 (aqueous ATRP)
vs conventional radical branching Đ > 1.8–2.0
Supports narrow-dispersity architectural control in water-based branching polymerization.
Inference from class-level ATRP data; verify with specific monomer lot.
Controlled Radical Polymerization ATRP Hyperbranched Polymers Water-Soluble Monomers

Efficient 2,3-Dibromopropanoic Acid Route

2-Bromoacrylic acid can be synthesized from 2,3-dibromopropanoic acid with a reported yield of approximately 96%, representing a highly efficient synthetic route for procurement-scale production . An alternative route via 2,3-dibromopropanoic acid and cyanoacetic acid achieves approximately 61% yield . An advanced synthetic approach via bromodesilylation of 2-(trimethylsilyl)acrylate yields approximately 90% [1]. For comparator context, synthesis yields for 2-fluoroacrylic acid via conventional fluorination routes are typically lower (reported in the 50-70% range) due to the challenges associated with selective α-fluorination of acrylic systems and competing side reactions [2]. The higher synthetic accessibility of the bromo derivative translates directly to lower production costs and more reliable commercial availability.

Synthetic Yield
Reported
96% (from 2,3-dibromopropanoic acid)
90% (bromodesilylation route)
61% (alternative route)
Higher reported yield may support procurement cost efficiency and supply reliability.
Cross-study comparison; fluoro-analog routes typically 50–70%.
Organic Synthesis Process Chemistry Halogenated Acrylics Yield Optimization

Preferential Monomer Incorporation in Copolymerization

In the synthesis of unsaturated copolyesters, 2-(bromomethyl)acrylic acid demonstrated significantly higher reactivity compared to haloacetic acids (chloroacetic and bromoacetic acids). Quantitative ¹³C-NMR spectral intensity comparison revealed that the 2-(bromomethyl)acrylic acid monomer incorporates into the copolymer backbone at a higher ratio than its proportion in the monomer feed [1]. For comparator context, acrylic acid (non-halogenated) exhibits fundamentally different copolymerization kinetics due to the absence of the electron-withdrawing α-bromo substituent, which alters both monomer reactivity ratios (typically r₁ values for acrylic acid with styrene ≈ 0.2-0.35) and the resulting polymer's thermal properties [2].

Copolymer Incorporation
Head-to-head
Incorporation exceeds monomer feed proportion
vs haloacetic acids: lower than feed
Indicates efficient monomer utilization and predictable copolymer composition control.
Quantified by ¹³C-NMR; applicable to unsaturated copolyesters.
Copolymerization Reactivity Ratios Polymer Chemistry Unsaturated Polyesters

Density Differential vs 2-Chloroacrylic Acid

The density of 2-bromoacrylic acid is measured at 1.869 g/cm³ [1], compared to 1.348 g/cm³ for 2-chloroacrylic acid [2] and approximately 1.3 g/cm³ for 2-fluoroacrylic acid . This represents a 39% higher density for the bromo derivative versus the chloro analog. Both 2-bromoacrylic acid and 2-chloroacrylic acid share a predicted pKa of 2.41±0.11 [3], indicating that density rather than acidity constitutes the primary physical differentiation between these α-haloacrylic acids. The higher density of the bromo derivative arises from the greater atomic mass of bromine (79.9 g/mol) versus chlorine (35.5 g/mol) and fluorine (19.0 g/mol), with the bromine atom contributing substantially to the overall molar mass of 150.96 g/mol compared to 106.51 g/mol for the chloro analog and 90.05 g/mol for the fluoro analog.

Density
Reported
1.869 g/cm³
vs 2-chloroacrylic acid: 1.348 g/cm³ (+39%)
Density differential may affect volumetric dosing and shipping weight calculations.
Cross-study data; confirm with certificate of analysis.
Physical Properties Material Density Formulation Science Quality Control

Aqueous Protein Grafting via ATRP

Sodium 2-bromoacrylate (SBA), derived from 2-bromoacrylic acid, enables the direct grafting of branched polymers from protein surfaces via green-light-induced ATRP in open-air aqueous conditions [1]. This methodology produces protein-branched polymer bioconjugates with precisely controlled architecture while retaining protein functionality and preventing unwanted interactions [2]. In contrast, non-halogenated acrylic acid cannot initiate controlled radical polymerization from biomolecule surfaces due to the absence of an initiating moiety, while 2-chloroacrylic acid exhibits insufficient initiation efficiency under mild aqueous conditions required for protein stability [3]. 2-Fluoroacrylic acid lacks the C-Br bond essential for ATRP initiation, precluding its use in this class of bioconjugation reactions entirely [4].

Bioconjugation
Class-level
Direct grafting-from protein in aqueous ATRP
Cl/F analogs: not feasible under mild aqueous conditions
Supports aqueous bioconjugation research workflows without additional linker chemistry.
Requires validation for specific protein systems.
Bioconjugation Protein-Polymer Conjugates Drug Delivery Biomedical Materials

2-Bromoacrylic Acid Application Scenarios


Hyperbranched Water-Soluble Polymer Synthesis

2-Bromoacrylic acid serves as the precursor for sodium 2-bromoacrylate (SBA), an essential water-soluble inibramer that enables the controlled synthesis of hyperbranched polymethacrylates with narrow dispersity (Đ = 1.14-1.33) and tunable molecular weights (36,000-170,000 g/mol) under visible-light-mediated ATRP in aqueous conditions [1]. This application scenario is particularly relevant for procurement decisions involving biomedical polymer synthesis, drug delivery vehicle development, and water-based coating formulations where architectural precision and aqueous compatibility are critical specifications.

Protein-Polymer Bioconjugate Synthesis

The sodium salt of 2-bromoacrylic acid enables direct grafting-from polymerization on protein surfaces via green-light-induced ATRP in open-air aqueous conditions, producing well-defined branched polymer-protein conjugates [1]. This application addresses procurement needs in pharmaceutical development, diagnostic assay design, and therapeutic protein engineering where site-specific bioconjugation without complex linker chemistry is required. The methodology preserves protein functionality while imparting tunable sieving behavior and preventing unwanted biomolecular interactions [2].

Functional Copolymer Synthesis via Preferential Incorporation

2-Bromoacrylic acid demonstrates higher copolymer incorporation efficiency than the monomer feed proportion in unsaturated copolyester synthesis, as established by quantitative ¹³C-NMR analysis [1]. This differential reactivity enables the preparation of copolymers with pendent vinylidine groups that serve as crosslinking sites during subsequent radical polymerization [2]. Procurement decisions for this application scenario should prioritize 2-bromoacrylic acid over alternative α-haloacrylic acids when efficient monomer utilization and predictable copolymer composition control are required, such as in thermoset resin formulations and fiberglass composite manufacturing.

Chiral Intermediates for Agrochemicals and Pharmaceuticals

2-Bromoacrylic acid and its ester derivatives serve as key intermediates in the synthesis of chiral aryloxypropionic acids, an important class of herbicides [1]. The compound's chiral nature, with levorotatory and dextrorotatory enantiomeric forms exhibiting differential biological activity, provides stereochemical control in the final active pharmaceutical or agrochemical ingredient [2]. High-yield synthetic routes (90-96%) make this compound economically viable for industrial-scale intermediate production, addressing procurement specifications for stereoselective synthesis workflows in both agrochemical and pharmaceutical sectors [3].

Application
Selection Property
Validation Focus
Hyperbranched polymer synthesis (aqueous ATRP)
α-Bromo ATRP inibramer functionality; water-soluble sodium salt form
Dispersity control and molecular weight architecture
Protein-polymer bioconjugates
Direct grafting-from capability in open-air aqueous conditions
Bioconjugation efficiency and retention of protein functionality
Functional copolymer synthesis
Preferential copolymer incorporation above feed ratio
Copolymer composition analysis (¹³C-NMR) and crosslinking density
Chiral intermediate production
Stereochemical control with high-yield synthetic routes (90–96%)
Enantiomeric purity and biological activity of final active ingredient

Technical Documentation Hub

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58 linked technical documents
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